molecular formula C10H13NO3 B554848 N-Methyl-L-tyrosine CAS No. 537-49-5

N-Methyl-L-tyrosine

Cat. No. B554848
CAS RN: 537-49-5
M. Wt: 195.21 g/mol
InChI Key: AXDLCFOOGCNDST-VIFPVBQESA-N
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Description

N-Methyl-L-tyrosine is a derivative of the amino acid tyrosine . It has the molecular formula C10H13NO3 . It is used in experiments as a control group to show that methylation of the imino group in N-p-phenylpropionyl-L-tyrosine eliminates its inhibitory effect on the firing of the giant neurone of the giant African snail .


Molecular Structure Analysis

N-Methyl-L-tyrosine has a molecular weight of 195.22 . Its structure is almost isostructural with other esters . It crystallizes in the orthorhombic chiral space group P 2 1 2 1 2 1 .


Physical And Chemical Properties Analysis

N-Methyl-L-tyrosine is a powder or crystals that are colorless to white . It has an optical activity of [α]/D +16.0±1.0°, c = 1 in 1 M HCl . Its composition includes carbon (60.7-62.3%) and nitrogen (6.9-7.5%) .

Scientific Research Applications

  • Role in Enzymatic Activity and Inhibition : N-Methyl-L-tyrosine acts as a non-competitive inhibitor of L-amino acid oxidase, an enzyme with significant biological activities including inducing cell apoptosis and antibacterial properties. This inhibition highlights its potential in biochemical studies and therapeutic applications (Pająk, 2020).

  • Use in Tumor Imaging and Diagnostics : N-Methyl derivatives of L-tyrosine, such as 3-fluoro-l-α-methyl-tyrosine (FAMT), show promise in positron emission tomography (PET) for tumor imaging due to their selectivity for L-type amino acid transporter 1 (LAT1), a transporter highly upregulated in cancers. This specificity makes them valuable for distinguishing malignant tumors from benign lesions (Wiriyasermkul et al., 2012).

  • Synthesis and Application in Peptide Synthesis : Research has been conducted on the synthesis of N-methyl amino acids, including N-methyl-L-tyrosine, through intermediate 5-oxazolidinones. These compounds are significant in natural products and peptide synthesis, offering improved methods for the preparation of N-methyl derivatives of amino acids (Aurelio et al., 2003).

  • Development of Radiotracers for Medical Imaging : Studies have been conducted on the development of radiotracers like O-[11C]methyl-L-tyrosine for imaging amino acid transport in tumors using PET. Such tracers have shown low uptake in normal organs except the urinary track and bladder, suggesting potential for whole-body tumor imaging (Ishiwata et al., 2005).

  • Biosensors Development : L-tyrosine methyl ester functionalized carbon dots have been used to develop sensitive fluorescent sensors for detecting methyl parathion, a pesticide. This application demonstrates the potential of N-Methyl-L-tyrosine derivatives in environmental monitoring and public health (Hou et al., 2015).

  • Biotechnological Production : N-Methyl-L-tyrosine and its derivatives hold promise as precursors for various industrial and pharmaceutical applications. Biotechnological methods of synthesizing these compounds from biomass feedstocks are being explored, highlighting their potential in sustainable production and various applications (Lütke-Eversloh et al., 2007).

Safety And Hazards

While specific safety and hazard information for N-Methyl-L-tyrosine is not detailed in the search results, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing dust, not ingesting, and seeking immediate medical assistance if swallowed .

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDLCFOOGCNDST-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201958
Record name Surinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-L-tyrosine

CAS RN

537-49-5
Record name N-Methyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Surinamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Surinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-L-tyrosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
M Urbaniak, Ł Stępień, S Uhlig - Toxins, 2019 - mdpi.com
… of beauvericin was 1 mg/mL for N-methyl-l-phenylalanine, and 2 µg/mL for N-methyl-l-isoleucine, N-methyl-l-leucine, and N-methyl-l-valine, while it was 0.1 µg/mL for N-methyl-l-tyrosine…
Number of citations: 14 www.mdpi.com
M Pająk - The journal of biochemistry, 2020 - academic.oup.com
… with α-methyl-l-tyrosine and N-methyl-l-tyrosine. The mode of inhibition was determined based … investigated enzyme, whereas N-methyl-l-tyrosine is a non-competitive inhibitor of LAAO. …
Number of citations: 6 academic.oup.com
M Pająk, M Kańska - Isotopes in environmental and health studies, 2018 - Taylor & Francis
… To investigate isotope effects in the hydroxylation of [3′,5′- 2 H 2 ]-α-methyl- and [3′,5′- 2 H 2 ]-N-methyl-l-tyrosine, they were synthesised using acid catalysed isotope exchange at …
Number of citations: 2 www.tandfonline.com
Y Ariyoshi, H Takeuchi - British Journal of Pharmacology, 1982 - ncbi.nlm.nih.gov
… 3 NP-Phenylpropionyl-N-methyl-L-tyrosine had no effect at a high concentration. … Nl-phenylpropionyl-N-methyl-L-tyrosine, in which the imino group in the peptide bond is methylated, …
Number of citations: 14 www.ncbi.nlm.nih.gov
E Jankowska, M Gilski, M Jaskólski… - … Section C: Crystal …, 2002 - scripts.iucr.org
The crystal structure of the title compound, alternatively called 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid, C22H27NO5, has been studied in order …
Number of citations: 7 scripts.iucr.org
H Neyama, Y Hamada, R Tsukahara, M Narita… - Peptides, 2018 - Elsevier
… N-methyl-l-tyrosine-l-arginine (NMYR), an enzymatically stable mimetic of kyotorphin, successfully caused potent analgesic effects in thermal and mechanical nociception tests in mice …
Number of citations: 4 www.sciencedirect.com
AS Gray, RH Osborne, PJ Jewess - Journal of insect physiology, 1994 - Elsevier
… [N-methyl-L-tyrosine’l-proctolin demonstrates how a small change in a key part of the molecule can eliminate agonist activity without conferring antagonist properties. In this case, the …
Number of citations: 38 www.sciencedirect.com
T Sakurada, S Sakurada, S Watanabe, S Kawamura… - …, 1984 - Elsevier
Intracerebroventricular (icv) administration of kyotorphin (l-Tyrosine-l-Arginine) or Met-enkephalin (Met-ENK) to conscious mice resulted in a dose-dependent antinociceptive effect as …
Number of citations: 12 www.sciencedirect.com
K Mwauluka, E Arthur Bell, BV Charlwood… - …, 1975 - ui.adsabs.harvard.edu
N-methyl-l-tyrosine from seeds of Combretum zeyheri - NASA/ADS … N-methyl-l-tyrosine from seeds of Combretum zeyheri …
Number of citations: 10 ui.adsabs.harvard.edu
L Aurelio, JS Box, RTC Brownlee… - The Journal of …, 2003 - ACS Publications
… N-(Carbonyl-9H-fluoren-9-ylmethoxy)-N-methyl-l-tyrosine-O-benzyl Ether (24). A sample of the oxazolidinone 23 (95 mg, 0.2 mmol) was dissolved in dichloromethane (5 mL) at room …
Number of citations: 146 pubs.acs.org

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